molecular formula C41H80O5 B3026107 Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester CAS No. 59891-28-0

Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester

Cat. No. B3026107
CAS RN: 59891-28-0
M. Wt: 653.1 g/mol
InChI Key: GKOMBHWDOZXRFD-UHFFFAOYSA-N
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Description

Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester, also known as 1-Stearoyl-3-Arachidoyl-rac-glycerol, is a chemical compound with the molecular formula C41H80O5 . It has a molecular weight of 653.08 . The compound is also known by its IUPAC name, 2-hydroxy-3-(stearoyloxy)propyl icosanoate .


Molecular Structure Analysis

The compound’s structure can be represented by the following InChI code: 1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Role in Endothelial Function and Atherosclerosis

Eicosanoids and other oxylipins derived from eicosanoic acid and related fatty acids have been found to have emerging roles in endothelial inflammation and atherosclerosis. Circulating esterified eicosanoids, primarily associated with lipoprotein lipids, have been identified to influence markers of endothelial dysfunction, which is a key factor in the development of atherosclerosis. The lipolytic release of these oxylipins from lipoproteins and their effect on the expression of inflammatory markers in endothelial cells underline their importance in vascular health and disease processes (Shearer & Newman, 2009).

Chemical Synthesis and Analytical Methodologies

The synthesis of eicosanoic acid derivatives involves complex chemical procedures that contribute to the understanding and application of these compounds in various research contexts. For example, the synthesis of polyenoic fatty acids and their derivatives, including eicosanoic acid esters, has been described, providing a basis for further chemical, biochemical, and pharmacological studies (Stoffel & Pruss, 1967). Additionally, advancements in analytical techniques, such as high-pressure liquid chromatography, have improved the understanding of oxo- and hydroxy-eicosanoids, which are crucial for characterizing the biological activities and functions of eicosanoic acid derivatives (Powell et al., 1997).

Therapeutic Potential in Neurological Conditions

Research has also explored the therapeutic potential of eicosanoic acid derivatives in neurological conditions. Soluble epoxide hydrolase (sEH) inhibition, which affects the metabolism of eicosanoids like epoxyeicosatrienoic acids (EETs), has been shown to be protective against ischemic brain damage. This suggests that targeting the metabolism of eicosanoids, including those derived from eicosanoic acid, could offer new avenues for stroke therapy (Zhang et al., 2007).

Insights into Esterified Oxylipins

The study of esterified oxylipins, which include eicosanoid derivatives esterified to phospholipids and glycerol, has provided insights into their biological roles beyond their free acid forms. Esterified eicosanoids are now recognized as pathophysiological signaling mediators, suggesting complex roles in renal, cardiovascular, and gastrointestinal functions. Understanding the generation, characterization, and function of these esterified compounds expands the knowledge of eicosanoid biology and its implications for human health (Hammond & O’Donnell, 2012).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOMBHWDOZXRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester

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